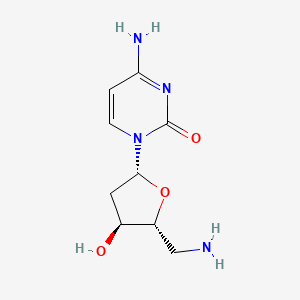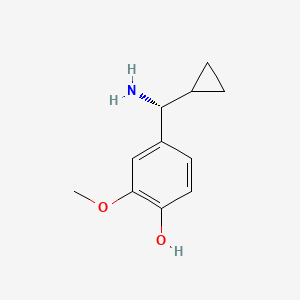
(R)-4-(Amino(cyclopropyl)methyl)-2-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-(Amino(cyclopropyl)methyl)-2-methoxyphenol is a chiral compound with a unique structure that includes a cyclopropyl group, an amino group, and a methoxyphenol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(Amino(cyclopropyl)methyl)-2-methoxyphenol can be achieved through several synthetic routes. One common method involves the use of cyclopropanation reactions, where a cyclopropyl group is introduced into the molecule. This can be done using reagents such as diazomethane or Simmons-Smith reagents . The amino group can be introduced through reductive amination reactions, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent . The methoxyphenol moiety can be synthesized through methylation reactions using reagents like methyl iodide .
Industrial Production Methods
Industrial production of ®-4-(Amino(cyclopropyl)methyl)-2-methoxyphenol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions are employed to achieve the desired stereochemistry and minimize by-products .
化学反応の分析
Types of Reactions
®-4-(Amino(cyclopropyl)methyl)-2-methoxyphenol undergoes various chemical reactions, including:
Reduction: The amino group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions include quinones, primary amines, and substituted phenols .
科学的研究の応用
®-4-(Amino(cyclopropyl)methyl)-2-methoxyphenol has several scientific research applications:
作用機序
The mechanism of action of ®-4-(Amino(cyclopropyl)methyl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The cyclopropyl group and amino group play crucial roles in its binding affinity and specificity .
類似化合物との比較
Similar Compounds
®-4-(Amino(cyclopropyl)methyl)-2-hydroxyphenol: Similar structure but lacks the methoxy group.
®-4-(Amino(cyclopropyl)methyl)-2-methoxybenzene: Similar structure but lacks the phenol group.
Uniqueness
®-4-(Amino(cyclopropyl)methyl)-2-methoxyphenol is unique due to the presence of both the methoxyphenol moiety and the cyclopropyl group, which confer distinct chemical and biological properties .
特性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC名 |
4-[(R)-amino(cyclopropyl)methyl]-2-methoxyphenol |
InChI |
InChI=1S/C11H15NO2/c1-14-10-6-8(4-5-9(10)13)11(12)7-2-3-7/h4-7,11,13H,2-3,12H2,1H3/t11-/m1/s1 |
InChIキー |
NYDIYMLBKUTRBV-LLVKDONJSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)[C@@H](C2CC2)N)O |
正規SMILES |
COC1=C(C=CC(=C1)C(C2CC2)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


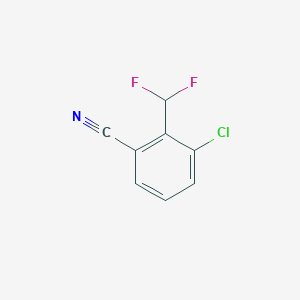
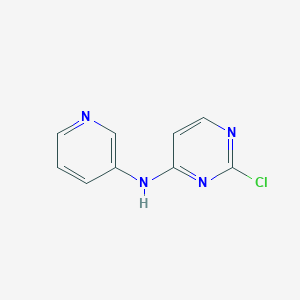
![8-Chloro-3,5-dimethylimidazo[1,2-a]pyrazine](/img/structure/B12973040.png)
![3,6-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12973043.png)
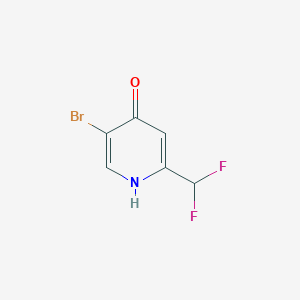


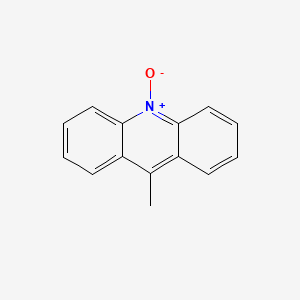
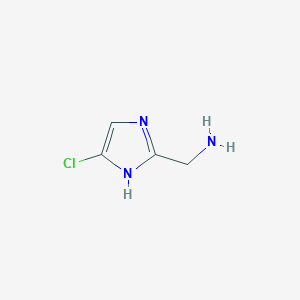
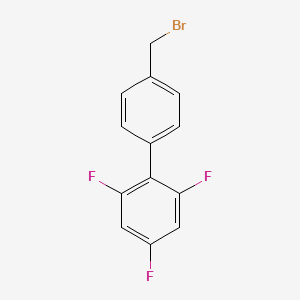
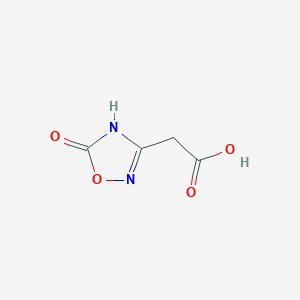

![5-Chloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B12973103.png)
